CNX-011-67

Catalog No.
S524140
CAS No.
M.F
M. Wt
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CNX-011-67

Product Name

CNX-011-67

IUPAC Name

unknow.

Solubility

Soluble in DMSO

Synonyms

CNX-011-67; CNX011-67; CNX 011-67; CNX-01167; CNX01167; CNX 01167.

Description

The exact mass of the compound CNX-011-67 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CNX-011-67 is a novel compound identified as a selective agonist of G-protein-coupled receptor 40 (GPR40). It has garnered attention for its potential therapeutic applications, particularly in the management of diabetes. GPR40 is primarily expressed in pancreatic beta cells and plays a critical role in mediating insulin secretion in response to fatty acids. The activation of this receptor by CNX-011-67 enhances glucose responsiveness and promotes insulin secretion, making it a candidate for improving glycemic control in diabetic patients .

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  • Reagents and Catalysts: Utilization of specific reagents and catalysts to facilitate reactions such as coupling, oxidation, or reduction.
  • Purification: Post-synthesis purification techniques such as chromatography to isolate the final product from by-products.
  • Research into the detailed synthetic pathway for CNX-011-67 is ongoing, with efforts focused on optimizing yield and reducing environmental impact.

    CNX-011-67 exhibits significant biological activity as an agonist of GPR40. Its activation leads to improved beta cell function and preservation, particularly under conditions of metabolic stress such as high glucose levels. Research indicates that treatment with CNX-011-67 can delay the onset and progression of diabetes by enhancing insulin secretion and reducing inflammation within pancreatic islets. Furthermore, it has been shown to counteract pro-inflammatory cytokine-induced apoptosis in beta cells, highlighting its potential protective effects against cell death .

    The synthesis of CNX-011-67 involves multi-step organic reactions that require careful control of reaction conditions to ensure high purity and yield. While specific synthetic routes are proprietary or not fully detailed in the available literature, general methods for synthesizing similar compounds typically include:

    • Starting Materials: Selection of appropriate starting materials that can be transformed through various

    CNX-011-67 holds promise for several applications, primarily in the field of diabetes treatment. Its ability to enhance insulin secretion makes it a potential candidate for:

    • Type 2 Diabetes Management: Improving glycemic control through enhanced insulin responsiveness.
    • Beta Cell Preservation: Protecting pancreatic beta cells from apoptosis under stress conditions.
    • Anti-inflammatory Effects: Reducing inflammation in pancreatic islets, which is crucial for maintaining beta cell function.

    Future clinical studies may further elucidate its therapeutic potential and safety profile in human subjects .

    Interaction studies involving CNX-011-67 have demonstrated its capacity to modulate various signaling pathways associated with GPR40 activation. Key findings include:

    • Inhibition of Apoptosis: CNX-011-67 has been shown to inhibit TNF-alpha-induced apoptosis in kidney cells through GPR40 activation, suggesting broader implications beyond pancreatic function .
    • Reduction of Reactive Oxygen Species: The compound effectively reduces oxidative stress markers, which are often elevated in diabetic conditions .
    • Enhanced Insulin Secretion: Studies indicate that CNX-011-67 significantly increases insulin levels during glucose tolerance tests in animal models .

    These interactions underscore the compound's multifaceted role in metabolic regulation.

    Several compounds share structural or functional similarities with CNX-011-67, particularly those targeting GPR40 or related pathways. Here are some notable examples:

    Compound NameMechanismUnique Features
    GW9508GPR40 AgonistKnown for dual action on GPR40 and GPR120; enhances insulin secretion but may have different side effects compared to CNX-011-67 .
    TAK-875GPR40 AgonistDesigned for diabetes treatment; shows similar efficacy but has distinct pharmacokinetic properties .
    Oleic AcidNatural Fatty AcidEndogenous ligand for GPR40; influences insulin secretion but lacks specificity compared to synthetic agonists like CNX-011-67 .

    CNX-011-67 stands out due to its selective action on GPR40 without significant off-target effects observed with some other compounds.

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Dates

    Modify: 2023-07-15
    1: Sunil V, Verma MK, Oommen AM, Sadasivuni M, Singh J, Vijayraghav DN, Chandravanshi B, Shetty J, Biswas S, Dandu A, Moolemath Y, Venkataranganna MV, Somesh BP, Jagannath MR. CNX-011-67, a novel GPR40 agonist, enhances glucose responsiveness, insulin secretion and islet insulin content in n-STZ rats and in islets from type 2 diabetic patients. BMC Pharmacol Toxicol. 2014 Mar 25;15:19. doi: 10.1186/2050-6511-15-19. PubMed PMID: 24666736; PubMed Central PMCID: PMC3994293.
    2: Verma MK, Biswas S, Chandravanshi B, Neelima K, Oommen AM, Jagannath MR, Somesh BP. A novel GPR40 agonist, CNX-011-67, suppresses glucagon secretion in pancreatic islets under chronic glucolipotoxic conditions in vitro. BMC Res Notes. 2014 Sep 3;7:595. doi: 10.1186/1756-0500-7-595. PubMed PMID: 25186493; PubMed Central PMCID: PMC4161845.
    3: Gowda N, Dandu A, Singh J, Biswas S, Raghav V, Lakshmi MN, Shilpa PC, Sunil V, Reddy A, Sadasivuni M, Aparna K, Verma MK, Moolemath Y, Anup MO, Venkataranganna MV, Somesh BP, Jagannath MR. Treatment with CNX-011-67, a novel GPR40 agonist, delays onset and progression of diabetes and improves beta cell preservation and function in male ZDF rats. BMC Pharmacol Toxicol. 2013 May 21;14:28. doi: 10.1186/2050-6511-14-28. PubMed PMID: 23692921; PubMed Central PMCID: PMC3668190.
    4: Verma MK, Sadasivuni MK, Yateesh AN, Neelima K, Mrudula S, Reddy M, Smitha R, Biswas S, Chandravanshi B, Pallavi PM, Oommen AM, Jagannath MR, Somesh BB. Activation of GPR40 attenuates chronic inflammation induced impact on pancreatic β-cells health and function. BMC Cell Biol. 2014 Jun 30;15:24. doi: 10.1186/1471-2121-15-24. PubMed PMID: 24974801; PubMed Central PMCID: PMC4083038.
    5: Li Z, Qiu Q, Geng X, Yang J, Huang W, Qian H. Free fatty acid receptor agonists for the treatment of type 2 diabetes: drugs in preclinical to phase II clinical development. Expert Opin Investig Drugs. 2016 Aug;25(8):871-90. doi: 10.1080/13543784.2016.1189530. PubMed PMID: 27171154.

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